Cas no 1413843-71-6 ((+)-Orobanchyl acetate)

(+)-Orobanchyl acetate 化学的及び物理的性質

名前と識別子

-

- Orobanchyl acetate

- (+)-Orobanchyl acetate

- 1413843-71-6

- SCHEMBL13857722

- SureCN13857722

- UNII-KDR5EQ1GKY

- DTXSID501315805

- AKOS040762150

- Orobanchyl acetate [MI]

- DA-56486

- KDR5EQ1GKY

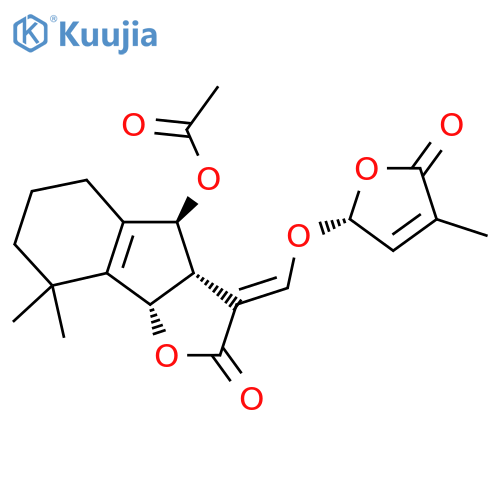

- ((3E,3aR,4R,8bR)-8,8-dimethyl-3-(((2R)-4-methyl-5-oxo-2H-furan-2-yl)oxymethylene)-2-oxo-3a,4,5,6,7,8b-hexahydroindeno(1,2-b)furan-4-yl) acetate

- C09059

- CS-0143803

- 2H-Indeno[1,2-b]furan-2-one, 4-(acetyloxy)-3-[[[(2R)-2,5-dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,5,6,7,8,8b-octahydro-8,8-dimethyl-, (3E,3aR,4R,8bR)-

- [(3E,3aR,4R,8bR)-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-2-oxo-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-4-yl] acetate

- [(3E,3aR,4R,8bR)-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylene]-2-oxo-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-4-yl] acetate

- HY-138022

- (3E,3aR,4R,8bR)-4-(Acetyloxy)-3-((((2R)-2,5-dihydro-4-methyl-5-oxo-2-furanyl)oxy)methylene)-3,3a,4,5,6,7,8,8b-octahydro-8,8-dimethyl-2H-indeno(1,2-b)furan-2-one

- 2H-Indeno(1,2-b)furan-2-one, 4-(acetyloxy)-3-((((2R)-2,5-dihydro-4-methyl-5-oxo-2-furanyl)oxy)methylene)-3,3a,4,5,6,7,8,8b-octahydro-8,8-dimethyl-, (3E,3aR,4R,8bR)-

-

- インチ: 1S/C21H24O7/c1-10-8-14(27-19(10)23)25-9-13-15-17(26-11(2)22)12-6-5-7-21(3,4)16(12)18(15)28-20(13)24/h8-9,14-15,17-18H,5-7H2,1-4H3/b13-9+/t14-,15+,17-,18+/m1/s1

- InChIKey: DLRIUVHQJRZTMZ-CQMYTRALSA-N

- ほほえんだ: O1C(/C(=C/O[C@H]2C=C(C)C(=O)O2)/[C@H]2[C@@H](C3CCCC(C)(C)C=3[C@@H]12)OC(C)=O)=O

計算された属性

- せいみつぶんしりょう: 388.15220310g/mol

- どういたいしつりょう: 388.15220310g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 28

- 回転可能化学結合数: 4

- 複雑さ: 845

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 88.1

じっけんとくせい

- 色と性状: Powder

(+)-Orobanchyl acetate セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

(+)-Orobanchyl acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4718-1 mg |

Orobanchyl acetate |

1413843-71-6 | 1mg |

¥3715.00 | 2022-04-26 | ||

| TargetMol Chemicals | TN4718-5mg |

Orobanchyl acetate |

1413843-71-6 | 5mg |

¥ 5230 | 2024-07-19 | ||

| TargetMol Chemicals | TN4718-1 ml * 10 mm |

Orobanchyl acetate |

1413843-71-6 | 1 ml * 10 mm |

¥ 5330 | 2024-07-19 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O43260-5 mg |

Orobanchyl acetate |

1413843-71-6 | 5mg |

¥7360.0 | 2021-09-08 | ||

| TargetMol Chemicals | TN4718-1 mL * 10 mM (in DMSO) |

Orobanchyl acetate |

1413843-71-6 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 5330 | 2023-09-15 | |

| TargetMol Chemicals | TN4718-5 mg |

Orobanchyl acetate |

1413843-71-6 | 98% | 5mg |

¥ 5,230 | 2023-07-10 |

(+)-Orobanchyl acetate 関連文献

-

Massimo E. Maffei,Gen-Ichiro Arimura,Axel Mith?fer Nat. Prod. Rep. 2012 29 1288

-

Heetika Malik,Wouter Kohlen,Muhammad Jamil,Floris P. J. T. Rutjes,Binne Zwanenburg Org. Biomol. Chem. 2011 9 2286

-

Nigel C. Veitch Nat. Prod. Rep. 2013 30 988

-

Braulio M. Fraga Nat. Prod. Rep. 2009 26 1125

(+)-Orobanchyl acetateに関する追加情報

Recent Advances in the Study of (+)-Orobanchyl Acetate (CAS: 1413843-71-6): A Comprehensive Research Brief

The compound (+)-Orobanchyl acetate (CAS: 1413843-71-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. As a naturally occurring strigolactone analog, it plays a crucial role in plant-microbe interactions, particularly in the germination of parasitic plants such as Orobanche and Striga species. Recent studies have expanded its potential applications, including its use as a lead compound in the development of novel agrochemicals and therapeutic agents. This research brief synthesizes the latest findings on (+)-Orobanchyl acetate, focusing on its chemical properties, biological activities, and emerging applications.

One of the most notable advancements in the study of (+)-Orobanchyl acetate is its structural elucidation and synthesis. Researchers have successfully developed efficient synthetic routes to produce this compound in high yields, enabling further pharmacological and agricultural investigations. The compound's unique structure, characterized by a bicyclic lactone core, has been shown to interact with specific receptors in parasitic plants, triggering germination. This mechanism has been leveraged to design synthetic analogs with enhanced activity and selectivity, offering new strategies for controlling parasitic weed infestations in agriculture.

In addition to its agricultural applications, (+)-Orobanchyl acetate has shown promise in biomedical research. Recent in vitro and in vivo studies have demonstrated its potential as a modulator of plant hormone signaling pathways, which may have implications for human health. For instance, strigolactones, including (+)-Orobanchyl acetate, have been linked to the regulation of angiogenesis and inflammation, suggesting possible therapeutic uses in cancer and inflammatory diseases. However, further research is needed to fully elucidate its pharmacokinetics and pharmacodynamics in mammalian systems.

The environmental impact of (+)-Orobanchyl acetate and its derivatives has also been a focus of recent studies. Given its role in stimulating the germination of parasitic plants, researchers are investigating its ecological effects and potential risks to non-target species. Sustainable production methods and biodegradable formulations are being explored to mitigate any adverse environmental consequences. These efforts align with the growing demand for eco-friendly agrochemicals and highlight the compound's potential as a green alternative to traditional herbicides.

Looking ahead, the research community is optimistic about the future of (+)-Orobanchyl acetate. Collaborative efforts between chemists, biologists, and pharmacologists are expected to yield new insights into its mechanisms of action and applications. The integration of computational modeling and high-throughput screening techniques may further accelerate the discovery of novel derivatives with improved efficacy and safety profiles. As the body of evidence grows, (+)-Orobanchyl acetate is poised to become a cornerstone in both agricultural and pharmaceutical innovation.

1413843-71-6 ((+)-Orobanchyl acetate) 関連製品

- 42537-72-4(N-Me-Met-OH)

- 84-76-4(Dinonyl phthalate)

- 2580240-07-7(1-benzyl-5-{(benzyloxy)carbonylamino}-1H-imidazole-4-carboxylic acid)

- 1091111-55-5(N'-{4-(2-methoxyphenyl)oxan-4-ylmethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide)

- 1787882-65-8(6-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-2,3-dihydropyridazin-3-one)

- 851973-19-8(8-Fluoro-6-methoxyquinolin-3-amine)

- 22178-82-1(4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine)

- 2228603-02-7(2-methoxy-6-methyl-4-(pyrrolidin-3-yloxy)pyridine)

- 1806353-03-6(2',3'-Dichloro-5'-(difluoromethoxy)propiophenone)

- 37749-86-3(Cyclohexanone, 2-(tetrahydro-2H-pyran-2-yl)-)